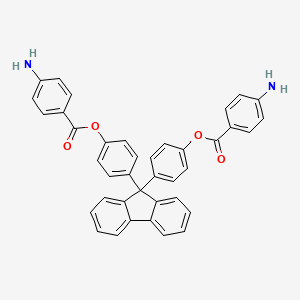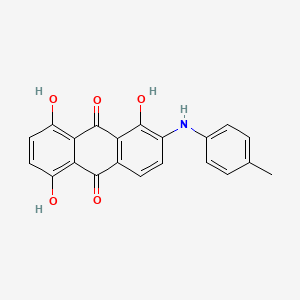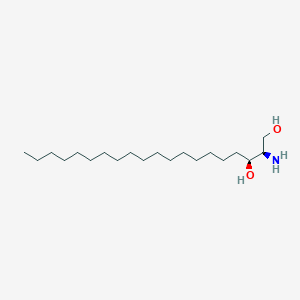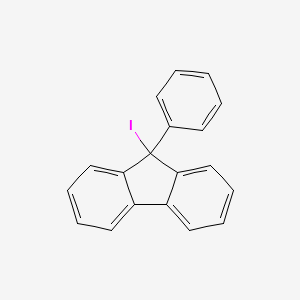
9-Iodo-9-phenyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Iodo-9-phenyl-9H-fluorene is an organic compound with the molecular formula C19H13I It is a derivative of fluorene, where an iodine atom and a phenyl group are attached to the 9th carbon of the fluorene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Iodo-9-phenyl-9H-fluorene typically involves the iodination of 9-phenyl-9H-fluorene. One common method is the reaction of 9-phenyl-9H-fluorene with iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, in an organic solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Iodo-9-phenyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Fluorenone derivatives.
Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
9-Iodo-9-phenyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its conjugated structure.
Materials Science: Employed in the design of new materials with specific optical and electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 9-Iodo-9-phenyl-9H-fluorene depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In medicinal chemistry, the compound’s interactions with biological targets would depend on the specific functional groups present and their ability to bind to receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-9H-fluorene: Lacks the iodine atom, making it less reactive in substitution reactions.
9-Bromo-9-phenyl-9H-fluorene: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
9,9-Diphenyl-9H-fluorene: Contains two phenyl groups, leading to different electronic and steric properties.
Uniqueness
9-Iodo-9-phenyl-9H-fluorene is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions
Propiedades
Fórmula molecular |
C19H13I |
|---|---|
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
9-iodo-9-phenylfluorene |
InChI |
InChI=1S/C19H13I/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
Clave InChI |
BQCJTUQTLMXSLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


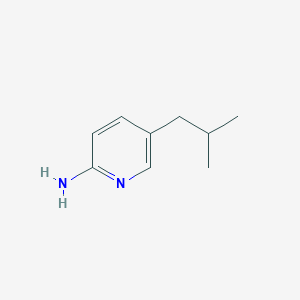
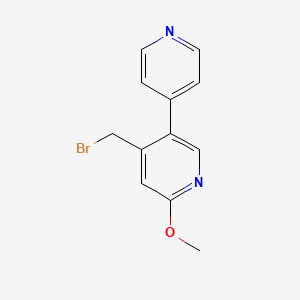
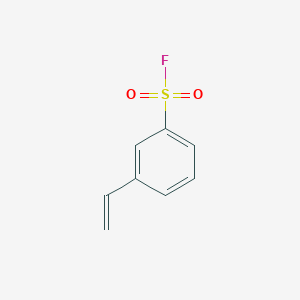
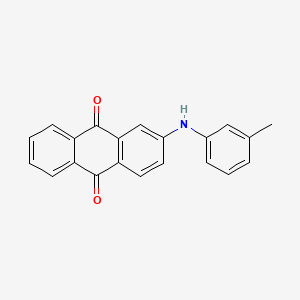
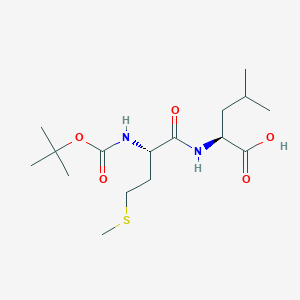
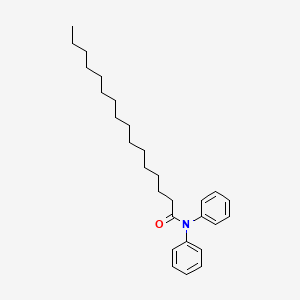
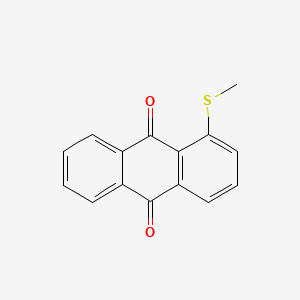
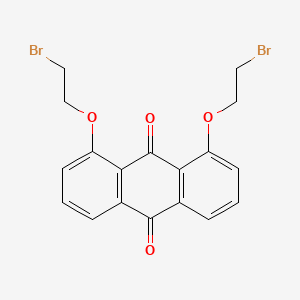
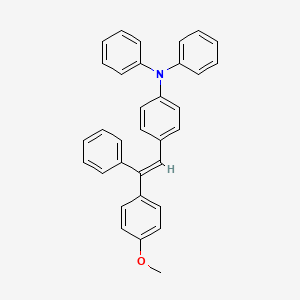
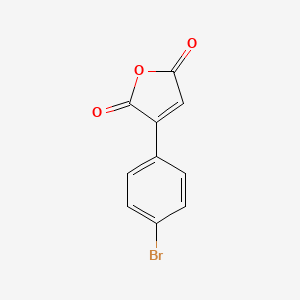
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
